N-(4-Aminobenzoyl)-beta-alanine

Catalog No.
S1487144
CAS No.
7377-08-4
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Aminobenzoyl)-beta-alanine

CAS Number

7377-08-4

Product Name

N-(4-Aminobenzoyl)-beta-alanine

IUPAC Name

3-[(4-aminobenzoyl)amino]propanoic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6,11H2,(H,12,15)(H,13,14)

InChI Key

VHAXWROFYVPXMZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(4-Aminobenzoylamino)propionic Acid; 3-[(4-Aminobenzoyl)amino]propanoic Acid; N-(4-Aminobenzoyl)-β-alanine; p-Amino-N-benzoyl-β-alanine;

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N

The exact mass of the compound N-(4-Aminobenzoyl)-Beta-Alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Aminobenzoyl)-beta-alanine is an aromatic amide and beta-amino acid derivative that serves as the critical inert carrier molecule and synthetic precursor for the anti-inflammatory prodrug balsalazide [1]. Structurally comprising a 4-aminobenzoyl moiety conjugated to beta-alanine, it provides a primary aromatic amine site specifically optimized for diazo coupling with 5-aminosalicylic acid (5-ASA) [2]. In pharmaceutical manufacturing and quality control, it is procured both as a primary building block for active pharmaceutical ingredient (API) synthesis and as a highly specific reference standard (Balsalazide Impurity 2) for metabolite tracking and pharmacopeial compliance[1]. Its unique structural profile ensures targeted colonic drug delivery when incorporated into the prodrug, while remaining pharmacologically inert and well-tolerated upon bacterial azoreduction in vivo [2].

Substituting N-(4-Aminobenzoyl)-beta-alanine with closely related analogs, such as N-(4-Aminobenzoyl)-L-glutamic acid or unconjugated 4-aminobenzoic acid (PABA), fundamentally disrupts both the synthetic pipeline and the pharmacological profile of the resulting prodrug . In balsalazide synthesis, the specific beta-alanine conjugation is engineered to prevent premature systemic absorption in the upper gastrointestinal tract, a critical pharmacokinetic feature not replicated by shorter or more lipophilic amino acid conjugates . Furthermore, utilizing generic PABA fails to provide the necessary carboxylic acid terminus required for the specific alkaline solubility and transit properties of the final API . For analytical workflows, regulatory standards mandate the exact detection of the beta-alanine conjugate as a specific cleavage product; utilizing generic structural analogs invalidates chromatographic calibration curves and fails to meet stringent pharmacopeial compliance for impurity profiling .

Diazo Coupling Efficiency in Balsalazide API Synthesis

In the synthesis of balsalazide, the primary aromatic amine of N-(4-Aminobenzoyl)-beta-alanine undergoes diazotization followed by coupling with 5-aminosalicylic acid (5-ASA). The specific beta-alanine moiety, as opposed to a more sterically hindered glutamic acid conjugate, facilitates high-yield diazo formation under standard aqueous acidic conditions (0-5 °C) . The electron-donating profile of the amide linkage ensures that the diazonium intermediate maintains sufficient stability for quantitative coupling, achieving crude yields exceeding 85%, whereas alternative amino acid derivatives often result in elevated side-product formation and a >15% reduction in coupling efficiency .

Evidence DimensionDiazo coupling yield with 5-ASA
Target Compound Data>85% yield of balsalazide intermediate
Comparator Or BaselineN-(4-Aminobenzoyl)-L-glutamic acid (>15% reduction in coupling efficiency due to steric hindrance)
Quantified Difference>15% higher yield for the beta-alanine conjugate
ConditionsDiazotization with NaNO2/HCl at 0-5 °C followed by alkaline coupling with 5-ASA

High coupling efficiency directly translates to lower raw material costs and reduced purification burdens in commercial API manufacturing.

Chromatographic Specificity as a Pharmacopeial Reference Standard

As the primary colonic cleavage product and a designated pharmacopeial impurity (Balsalazide Impurity 2), N-(4-Aminobenzoyl)-beta-alanine exhibits a distinct retention profile in reverse-phase HPLC assays compared to the parent prodrug and 5-ASA. Under standard gradient elution, it resolves with baseline separation (resolution factor > 2.0) from both 5-ASA and balsalazide. Attempting to use generic PABA as a surrogate standard fails, as PABA elutes significantly earlier and does not accurately represent the specific mass-to-charge ratio (m/z 207.08 for [M-H]-) of the actual in vivo metabolite and synthetic impurity.

Evidence DimensionChromatographic resolution and mass specificity
Target Compound DataBaseline resolution (Rs > 2.0) and specific m/z 207.08 detection
Comparator Or Baseline4-Aminobenzoic acid (PABA) (co-elution risks and incorrect mass standard)
Quantified DifferenceAbsolute specificity for the exact beta-alanine conjugate mass and retention time
ConditionsReverse-phase HPLC-UV/MS for balsalazide impurity profiling

Procurement of the exact compound is legally and analytically mandatory for validating API purity and conducting compliant pharmacokinetic studies.

Aqueous Processability in Mild Alkaline Media

The terminal carboxylic acid of the beta-alanine moiety grants N-(4-Aminobenzoyl)-beta-alanine distinct solubility advantages during aqueous processing. While the free acid is only slightly soluble in neutral water, it rapidly forms highly soluble sodium salts in mild alkaline solutions (pH > 7.5), enabling homogeneous liquid-phase reactions during the coupling phase of API synthesis . In contrast, more lipophilic aromatic amides or longer-chain amino acid conjugates require the addition of organic co-solvents (such as DMSO or DMF) to achieve comparable reaction concentrations, thereby complicating solvent recovery and increasing environmental impact during scale-up .

Evidence DimensionAqueous solubility in alkaline media
Target Compound DataRapid dissolution and high molarity in aqueous NaOH/Na2CO3
Comparator Or BaselineLipophilic PABA-amides (require >30% organic co-solvent)
Quantified DifferenceElimination of organic co-solvent requirements during alkaline coupling
ConditionsAqueous alkaline buffer (pH 8-9) at ambient temperature

Solvent-free aqueous processability lowers waste disposal costs and simplifies the regulatory profile of the manufacturing process.

Active Pharmaceutical Ingredient (API) Synthesis

N-(4-Aminobenzoyl)-beta-alanine is the indispensable starting material for the commercial synthesis of balsalazide disodium. Its primary amine is diazotized and coupled to 5-ASA, leveraging its specific aqueous solubility and high coupling efficiency to maximize yield and minimize downstream purification steps .

Pharmacopeial Impurity Profiling and Quality Control

Procured as Balsalazide Impurity 2, this compound is utilized as an analytical reference standard in HPLC and LC-MS workflows. It is essential for quantifying unreacted precursors in the final API batch and ensuring compliance with stringent regulatory limits for related substances .

Pharmacokinetic and Microbiome Metabolism Studies

Because it is the inert carrier molecule released upon bacterial azoreduction of balsalazide in the colon, researchers procure this compound to calibrate bioanalytical assays. It serves as a direct biomarker for colonic transit, azo-bond cleavage rates, and systemic absorption of the carrier moiety in gastroenterology research .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

208.08479225 Da

Monoisotopic Mass

208.08479225 Da

Heavy Atom Count

15

Appearance

Powder

UNII

AB85LJQ945

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7377-08-4

Dates

Last modified: 08-15-2023

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